molecular formula C11H19N B13802652 1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine

1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine

Cat. No.: B13802652
M. Wt: 165.27 g/mol
InChI Key: NOIDERZNWLQCRK-ZACCUICWSA-N
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Description

1-[(1S,5R)-6-bicyclo[310]hexanyl]piperidine is a complex organic compound featuring a bicyclic hexane structure fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and receptor binding. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexan-2-one: Shares the bicyclic hexane structure but lacks the piperidine ring.

    Bicyclo[3.1.0]hexan-3-ol: Contains a hydroxyl group instead of the piperidine ring.

Uniqueness

1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine is unique due to its combination of a bicyclic hexane structure with a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine

InChI

InChI=1S/C11H19N/c1-2-7-12(8-3-1)11-9-5-4-6-10(9)11/h9-11H,1-8H2/t9-,10+,11?

InChI Key

NOIDERZNWLQCRK-ZACCUICWSA-N

Isomeric SMILES

C1CCN(CC1)C2[C@H]3[C@@H]2CCC3

Canonical SMILES

C1CCN(CC1)C2C3C2CCC3

Origin of Product

United States

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